molecular formula C7H9BrN2O B570207 2-(5-Bromopyrimidin-2-yl)propan-2-ol CAS No. 1193244-89-1

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Cat. No. B570207
M. Wt: 217.066
InChI Key: MLMQILHYEBYWHX-UHFFFAOYSA-N
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Description

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a reactant in the preparation of aminobenzimidazole urea, which serves as an antibacterial agent .


Molecular Structure Analysis

The molecular structure of “2-(5-Bromopyrimidin-2-yl)propan-2-ol” is characterized by the presence of a bromopyrimidinyl group attached to a propan-2-ol group . The InChI code for this compound is 1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H .


Chemical Reactions Analysis

“2-(5-Bromopyrimidin-2-yl)propan-2-ol” is a reactant in the preparation of aminobenzimidazole urea, an antibacterial agent . The exact chemical reactions involving this compound are not specified in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Bromopyrimidin-2-yl)propan-2-ol” include a predicted boiling point of 269.3±20.0 °C and a predicted density of 1.553±0.06 g/cm3 . The pKa of the compound is predicted to be 13.36±0.29 .

Scientific Research Applications

  • Solvent Effects on Reaction Kinetics

    The solvent polarity and hydrogen bond effects on nucleophilic substitution reactions involving similar bromopyrimidine compounds were studied. It was found that solvent mixtures involving propan-2-ol showed dramatic variations in reaction rates, indicating the influence of solvent properties on such reactions (Harifi‐Mood, Rahmati, & Gholami, 2011).

  • Palladium-Catalyzed Reactions

    Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen in 5-bromopyrimidine by action of bithiophene and its analogues was investigated. This study demonstrates the versatility of palladium-catalyzed reactions in synthesizing pyrimidine derivatives (Verbitskiy et al., 2013).

  • Synthesis of Pyrimidine Derivatives

    A combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen was used to synthesize thiophene-substituted pyrimidines, starting from commercially available 5-bromopyrimidine. This highlights the utility of such methods in synthesizing pyrimidine derivatives (Verbitskiy et al., 2012).

  • Propan-2-ol Adsorption and Decomposition

    The adsorption and decomposition of propan-2-ol on various carbon-supported catalysts were studied. This research provides insights into the interactions of propan-2-ol with different catalysts, which is relevant for understanding the behavior of similar compounds like 2-(5-Bromopyrimidin-2-yl)propan-2-ol (Zawadzki et al., 2001).

  • Synthesis of Hydroxypyrimidines

    A study presented a mild and general method for converting 5-bromopyrimidines to 5-hydroxypyrimidines, which could be relevant for similar transformations involving 2-(5-Bromopyrimidin-2-yl)propan-2-ol (Medina, Henry, & Axten, 2006).

  • Synthesis of GABA Modulators

    The synthesis of a GABA A alpha2,3-selective allosteric modulator, which is structurally similar to 2-(5-Bromopyrimidin-2-yl)propan-2-ol, was described. This study highlights the potential use of such compounds in neurological applications (Jensen et al., 2005).

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQILHYEBYWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(5-bromopyrimidin-2-yl)ethanone (100 mg, 0.5 mmol) in THF (10 mL) at −78° C. was added methylmagnesium bromide (1.4M solution, 3.6 mL, 5 mmol). The reaction mixture was stirred for an additional 20 minutes until LC/MS analysis indicated that the reaction was complete. Quenching with saturated NH4Cl, extraction with EtOAc and drying over MgSO4, afforded the crude residue which was taken forward as is in the next step.
Quantity
100 mg
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reactant
Reaction Step One
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3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-(5-bromopyrimidin-2-yl)ethanone (99 mg, 0.50 mmol) in THF (10 mL) was added MeMgBr (1.65 mL, 4.95 mmol) at −78° C. under nitrogen. The formed solution was stirred at −78° C. for 20 min, quenched with satd aq NH4Cl, and extracted with EtOAc. The combined organic layer was dried over anhydrous Na2SO4 and concentrated to give an oil, which was purified by prep TLC (3:1 PE/EtOAc) to give 2-(5-bromopyrimidin-2-yl)propan-2-ol (50 mg, yield: 46.77%).
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To an ice-cold solution of methyl 5-bromopyrimidine-2-carboxylate (10 g, 46.1 mmol) in Et2O (200 mL) was added drop wise methyl magnesium bromide (3.0 M in Et2O, 61.4 mL, 184 mmol) over 30 min. The reaction mixture was slowly warmed up to RT and continued to stir for 2 h. The mixture was quenched with saturated NH4Cl solution at 0° C. and the organic layer separated from the biphasic solution. The aqueous layer was re-extracted with EtOAc (2×250 mL). The combined organic layers were washed with brine solution, dried over Na2SO4, filtered and evaporated in vacuo. The crude residue was purified over silica eluting with 20% EtOAc:hexane to obtain i (6.0 g, 62%). 1HNMR (DMSO-d6, 400 MHz): δ 8.97 (s, 2H), 5.15 (s, 1H) and 1.47 (s, 6H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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61.4 mL
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200 mL
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Citations

For This Compound
2
Citations
HY Xiao, N Li, JJW Duan, B Jiang, Z Lu… - Journal of Medicinal …, 2020 - ACS Publications
Scaffold hopping and structure-based drug design were employed to identify substituted 4-aminoquinolines and 4-aminonaphthyridines as potent, small molecule inhibitors of tumor …
Number of citations: 18 pubs.acs.org
AL Grillot, AL Tiran, D Shannon, E Krueger… - Journal of Medicinal …, 2014 - ACS Publications
Compound 3 is a potent aminobenzimidazole urea with broad-spectrum Gram-positive antibacterial activity resulting from dual inhibition of bacterial gyrase (GyrB) and topoisomerase …
Number of citations: 68 pubs.acs.org

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